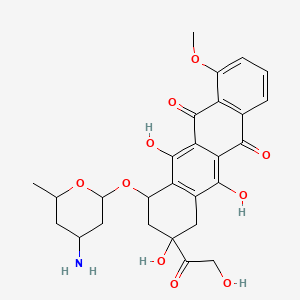
3,3'-Dibromobenzidine
概要
説明
3,3’-Dibromobenzidine is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two bromine atoms attached to the benzidine structure. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 3,3’-Dibromobenzidine can be synthesized through the bromination of benzidine. The process involves the reaction of benzidine with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the synthesis of 3,3’-dibromobenzidine involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and bromine concentration, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions: 3,3’-Dibromobenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of 3,3’-dibromobenzidine can lead to the formation of corresponding amines.
Substitution: The bromine atoms in 3,3’-dibromobenzidine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzidine derivatives.
科学的研究の応用
3,3’-Dibromobenzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of mutagenicity and carcinogenicity.
Medicine: Research on 3,3’-dibromobenzidine contributes to understanding its potential effects on human health.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3,3’-dibromobenzidine involves its interaction with cellular components. The compound can form reactive intermediates that interact with DNA, leading to mutagenic and carcinogenic effects. The molecular targets include nucleophilic sites in DNA, proteins, and other cellular macromolecules. The pathways involved in its action include oxidative stress and DNA damage response mechanisms.
類似化合物との比較
- 3,3’-Dichlorobenzidine
- 3,3’-Difluorobenzidine
- 3,3’-Dimethoxybenzidine
Comparison: 3,3’-Dibromobenzidine is unique due to the presence of bromine atoms, which influence its reactivity and biological activity. Compared to 3,3’-dichlorobenzidine and 3,3’-difluorobenzidine, the bromine atoms confer different electronic and steric effects, leading to variations in chemical behavior and toxicity. The compound’s mutagenic and carcinogenic potential is also distinct, making it a valuable subject of study in toxicology and environmental chemistry.
特性
IUPAC Name |
4-(4-amino-3-bromophenyl)-2-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUSZGIKGARVEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036863 | |
| Record name | 3,3'-Dibromobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34237-98-4 | |
| Record name | 3,3′-Dibromobenzidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34237-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Dibromobenzidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034237984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Dibromobenzidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-DIBROMOBENZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C522AO7HJQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,3'-dibromobenzidine exert its mutagenic effect, and what are the downstream consequences?
A1: While the exact mechanism of action isn't fully elucidated in the provided research [], this compound acts as a direct-acting mutagen in Salmonella typhimurium strain TA98. This suggests that it can directly interact with and alter DNA structure, potentially leading to mutations. The research shows that this compound's mutagenicity is further enhanced by metabolic activation with hamster hepatic S-9, indicating that metabolic products also contribute to its mutagenic potential []. These mutations can have various downstream consequences, including disrupting normal cell function and potentially contributing to the development of cancer.
Q2: How does the structure of this compound compare to other halogenated benzidines in terms of mutagenicity?
A2: The research directly compares the mutagenicity of this compound to 3,3'-difluorobenzidine and 3,3'-dichlorobenzidine using the Salmonella typhimurium assay []. The study found the following order of mutagenicity: 3,3’-dichlorobenzidine ≈ 3,3’-dibromobenzidine > 3,3’-difluorobenzidine > benzidine. This suggests that the type of halogen at the 3,3' positions of benzidine influences its mutagenic potency, with chlorine and bromine substitutions resulting in higher mutagenicity than fluorine in this specific assay [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



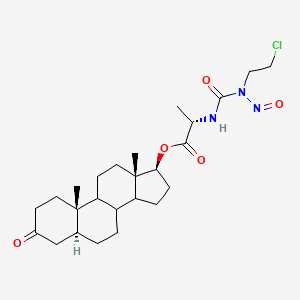
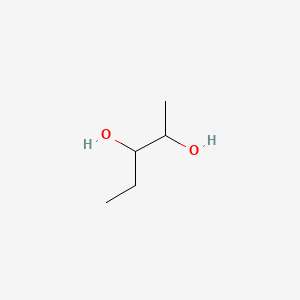

![(2S,3S,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1206185.png)

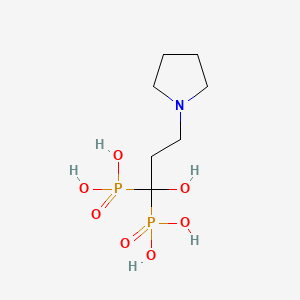


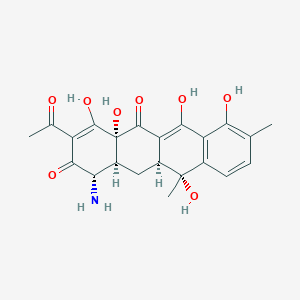


![(3,10,11-Triacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1206201.png)
